molecular formula Cl4H4N5P3 B078420 E5,4 CAS No. 10535-05-4

E5,4

Cat. No.: B078420
CAS No.: 10535-05-4
M. Wt: 308.8 g/mol
InChI Key: OEASWXZMEMCUFK-UHFFFAOYSA-N
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Description

E5,4 is a chemical compound known for its unique structure and properties It belongs to the class of triazatriphosphinines, which are characterized by the presence of nitrogen and phosphorus atoms in a ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E5,4 typically involves the reaction of phosphorus trichloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

E5,4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazatriphosphinines with different functional groups.

Scientific Research Applications

E5,4 has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex phosphorus-nitrogen compounds. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers. It is also used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of E5,4 involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrachloro-o-benzoquinone: A compound with a similar chlorine content but different structural framework.

    Tetrachloro-1,4-benzoquinone: Another chlorine-rich compound with distinct chemical properties.

    2,3,5,6-tetrachloro-1,4-benzoquinone: Shares some reactivity patterns with E5,4 but differs in structure and applications.

Uniqueness

This compound is unique due to its triazatriphosphinine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

10535-05-4

Molecular Formula

Cl4H4N5P3

Molecular Weight

308.8 g/mol

IUPAC Name

4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine

InChI

InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2

InChI Key

OEASWXZMEMCUFK-UHFFFAOYSA-N

SMILES

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N

Canonical SMILES

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N

10535-05-4

Synonyms

4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine

Origin of Product

United States

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